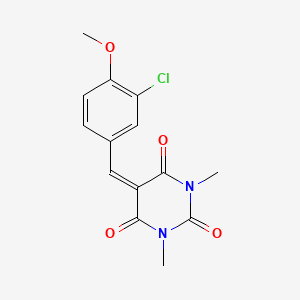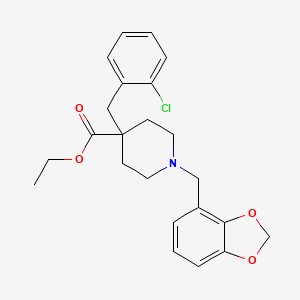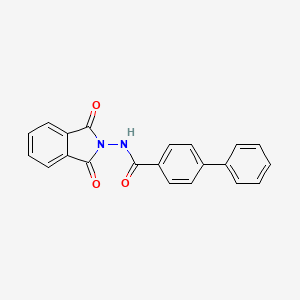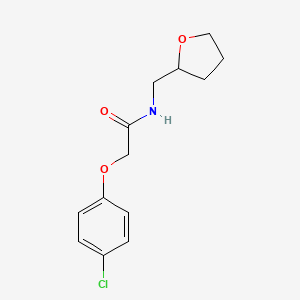
5-(3-chloro-4-methoxybenzylidene)-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(3-chloro-4-methoxybenzylidene)-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione, also known as CMMD, is a pyrimidine derivative that has gained attention in the scientific community due to its potential therapeutic applications. This compound has been studied extensively for its biochemical and physiological effects, as well as its mechanism of action.
Aplicaciones Científicas De Investigación
5-(3-chloro-4-methoxybenzylidene)-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione has been studied extensively for its potential therapeutic applications. It has been shown to have anti-inflammatory, anti-cancer, and anti-bacterial properties. In addition, this compound has been studied as a potential treatment for Alzheimer's disease, Parkinson's disease, and other neurological disorders.
Mecanismo De Acción
The mechanism of action of 5-(3-chloro-4-methoxybenzylidene)-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione is still not fully understood. However, it has been shown to inhibit the activity of certain enzymes, such as cyclooxygenase-2 (COX-2) and phospholipase A2 (PLA2). These enzymes are involved in the inflammatory response, and their inhibition by this compound may contribute to its anti-inflammatory properties.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, reduce inflammation, and improve cognitive function. In addition, this compound has been shown to have antibacterial properties, making it a potential treatment for bacterial infections.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 5-(3-chloro-4-methoxybenzylidene)-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione in lab experiments is its relatively low toxicity. It has been shown to be well-tolerated in animal studies, making it a safer alternative to other compounds with similar properties. However, one limitation of using this compound is its low solubility in water, which can make it difficult to administer in certain experiments.
Direcciones Futuras
There are several potential future directions for research on 5-(3-chloro-4-methoxybenzylidene)-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione. One area of interest is its potential as a treatment for neurological disorders, such as Alzheimer's disease and Parkinson's disease. Additionally, more research is needed to fully understand the mechanism of action of this compound and its potential therapeutic applications. Finally, further studies are needed to optimize the synthesis method of this compound and improve its solubility in water for use in lab experiments.
Conclusion
In conclusion, this compound is a pyrimidine derivative that has gained attention in the scientific community for its potential therapeutic applications. Its synthesis method has been optimized to produce high yields of this compound with good purity. This compound has been shown to have anti-inflammatory, anti-cancer, and anti-bacterial properties, and has been studied as a potential treatment for Alzheimer's disease, Parkinson's disease, and other neurological disorders. Further research is needed to fully understand the mechanism of action of this compound and its potential therapeutic applications.
Métodos De Síntesis
The synthesis of 5-(3-chloro-4-methoxybenzylidene)-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione involves the reaction of 3-chloro-4-methoxybenzaldehyde with 1,3-dimethylbarbituric acid in the presence of a catalyst. The resulting product is a yellow crystalline solid that can be purified through recrystallization. This synthesis method has been optimized to produce high yields of this compound with good purity.
Propiedades
IUPAC Name |
5-[(3-chloro-4-methoxyphenyl)methylidene]-1,3-dimethyl-1,3-diazinane-2,4,6-trione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13ClN2O4/c1-16-12(18)9(13(19)17(2)14(16)20)6-8-4-5-11(21-3)10(15)7-8/h4-7H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLSDORWWDREJSI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C(=CC2=CC(=C(C=C2)OC)Cl)C(=O)N(C1=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13ClN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[(anilinocarbonyl)amino]-N-(tert-butyl)benzamide](/img/structure/B4995921.png)

![N-[2-(diethylamino)ethyl]-3-[5-(2,5-dimethoxybenzyl)-1,3,4-oxadiazol-2-yl]-N-ethylpropanamide](/img/structure/B4995926.png)
![N~2~-(4-chlorophenyl)-N~1~-{2-[(4-methylbenzyl)thio]ethyl}-N~2~-(phenylsulfonyl)glycinamide](/img/structure/B4995930.png)
![N-(2-hydroxyphenyl)-2-[(4-methylphenyl)thio]acetamide](/img/structure/B4995939.png)
![1-benzyl-5-[(3,4-dimethoxybenzyl)thio]-1H-tetrazole](/img/structure/B4995956.png)
![N~1~-cyclopropyl-N~2~-(2,3-dichlorophenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B4995964.png)

![4-(4-methyl-2-nitrophenyl)-4-azatetracyclo[5.3.2.0~2,6~.0~8,10~]dodec-11-ene-3,5-dione](/img/structure/B4995975.png)
amino]benzamide](/img/structure/B4995981.png)
![2-[2-(1-naphthylmethoxy)benzylidene][1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B4995988.png)
![N-[2-(2-methylphenoxy)ethyl]-2-nitro-5-(1-piperidinyl)aniline](/img/structure/B4995991.png)
![N-phenyltricyclo[3.2.1.0~2,4~]octane-3-carboxamide](/img/structure/B4996017.png)